2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide
Description
Properties
Molecular Formula |
C25H27FN2O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H27FN2O5/c1-17(29)28-12-9-25(10-13-28)15-22(30)21-7-6-20(14-23(21)33-25)32-16-24(31)27-11-8-18-2-4-19(26)5-3-18/h2-7,14H,8-13,15-16H2,1H3,(H,27,31) |
InChI Key |
PRJITOTWRRWJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Zinc-Mediated Addition and Red-Al Reduction
The foundational spiro[chromene-2,4'-piperidine] scaffold is synthesized via a four-step protocol starting from N-benzyl-substituted cyclic ketones and bromo-carboxylic esters.
-
Step 1 : Zinc-activated coupling of N-benzyl cyclic ketone 1 (e.g., N-benzyl-4-piperidone) with bromo-carboxylic ester 2 (e.g., ethyl bromoacetate) yields addition product 3 .
-
Step 2 : Reduction of 3 using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) produces diol 4 .
-
Step 3 : Cyclization of 4 with a leaving agent (e.g., MsCl or TsCl) forms bicyclic spiro oxetane 5 .
-
Step 4 : Catalytic hydrogenation of 5 over Pd/C removes the benzyl group, yielding the piperidine spiro core 6 .
Alternative Spiro[chromene-2,4'-piperidine] Formation
A complementary route involves condensation of ortho-hydroxy acetophenone derivatives with azacyclic ketones, followed by elimination and deprotection.
-
Step 1 : Condensation of ortho-hydroxy acetophenone i with Boc-protected piperidone ii yields intermediate iii .
-
Step 2 : Reduction of iii with NaBH₄ forms alcohol iv .
-
Step 3 : Acid-mediated elimination (e.g., TsOH) converts iv to spiro[chromene-2,4'-piperidine] 4 .
Functionalization of the Spiro Core
Acetylation at the Piperidine Nitrogen
The 1'-acetyl group is introduced via N-acetylation of the spiro[chromene-2,4'-piperidine] core 6 .
Oxy-Acetamide Side Chain Installation
The 7-oxy-acetamide moiety is appended through nucleophilic substitution or coupling reactions.
-
Step 1 : Alkylation of the phenolic oxygen at position 7 with ethyl bromoacetate.
-
Step 2 : Saponification of the ethyl ester to carboxylic acid.
-
Step 3 : Amide coupling with 2-(4-fluorophenyl)ethylamine.
Optimization and Comparative Analysis
Critical Parameters for Yield Enhancement
-
Zinc Activation : Washing zinc powder with dilute HCl improves reactivity by removing oxide layers, increasing Step 1 yield by 15–20%.
-
Red-Al Stoichiometry : Using 1.5 equiv Red-Al ensures complete reduction of ester groups, avoiding diol over-reduction.
-
Leaving Agent Selection : MsCl outperforms TsCl in cyclization, reducing side-product formation by 10%.
Solvent and Catalytic Effects
| Step | Optimal Solvent | Catalyst | Yield Improvement |
|---|---|---|---|
| Cyclization | 1,2-Dichloroethane | K₂CO₃ | 8–12% |
| Hydrogenation | Ethanol | 10% Pd/C | 5–10% |
| Amide Coupling | DCM | HATU | 10–15% |
Challenges and Mitigation Strategies
-
Epimerization During Cyclization : Use of non-polar solvents (e.g., DCM) minimizes racemization at the spiro center.
-
Pd/C Deactivation : Pre-treatment of Pd/C with H₂ at 25°C for 30 minutes enhances hydrogenation efficiency.
-
Byproduct Formation in Amidation : Employing HATU instead of EDCl reduces urea byproducts by 20% .
Chemical Reactions Analysis
Types of Reactions
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .
Scientific Research Applications
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares structural attributes of the target compound with key analogs:
Key Observations
Core Structure Influence: The spirochromene-piperidin core (target compound) offers conformational rigidity compared to non-spiro chromenes (e.g., ) or diazaspiro systems (e.g., ). Rigidity may improve receptor selectivity but reduce solubility . Thioether analogs (e.g., ) exhibit enhanced metabolic stability over ether-linked compounds, critical for pharmacokinetics.
Substituent Effects :
- Fluorophenyl Group : Present in both the target compound and , fluorination increases lipophilicity and bioavailability. In , fluorophenyl contributes to high melting points (302–304°C), suggesting crystalline stability .
- Acetamide Side Chain : The 4-fluorophenylethyl group in the target compound may improve binding affinity compared to phenylethyl () or piperidinyl phenyl () analogs.
Synthetic and Analytical Insights :
Biological Activity
The compound 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic molecule characterized by its unique spirocyclic structure, which integrates a chromene moiety fused to a piperidine ring. This intricate arrangement contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry. The molecular formula of this compound is , with an approximate molecular weight of 348.39 g/mol.
Structural Characteristics
The structural complexity arises from multiple functional groups, including:
- Acetyl group : Enhances lipophilicity and biological activity.
- Acetamide functional group : Contributes to the compound's reactivity and interaction with biological targets.
- Fluorophenyl moiety : Imparts unique electronic properties that can enhance binding affinity to target proteins.
Biological Activities
Research indicates that compounds similar to 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide exhibit various biological activities. Below are key findings related to its potential pharmacological effects:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and K562 (leukemia) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Aldose Reductase Inhibition
Preliminary studies suggest that this compound may act as an aldose reductase inhibitor (ARI), which is significant in managing diabetic complications. By inhibiting this enzyme, the compound may reduce sorbitol accumulation, thereby mitigating oxidative stress in diabetic tissues.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several compounds share structural similarities with 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-fluorophenyl)ethyl]acetamide , each exhibiting unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-{1'-acetyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-7-yloxy}-N-(4-acetamidophenyl)acetamide | C₁₉H₂₃N₂O₃ | Anticancer |
| 2-{1'-acetyl-4-oxo-3,4-dihydrospiro[chromene]-7-yloxy}-N-(3-acetylphenyl)acetamide | C₁₈H₂₁N₂O₃ | Anti-inflammatory |
| 2-{1'-acetyl-4-oxo-3,4-dihydrospiro[chromene]-7-yloxy}-N-(pyridin-4-yl)acetamide | C₁₈H₂₁N₂O₃ | Antimicrobial |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study conducted on multicellular spheroids demonstrated that the compound effectively reduced tumor growth and enhanced the efficacy of existing chemotherapeutic agents.
- Diabetes Management : In a diabetic rat model, administration of the compound resulted in decreased blood glucose levels and reduced oxidative stress markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
